molecular formula C7H5Br2ClO B2632750 4,6-Dibromo-2-chloroanisole CAS No. 174913-39-4

4,6-Dibromo-2-chloroanisole

Cat. No.: B2632750
CAS No.: 174913-39-4
M. Wt: 300.37
InChI Key: ITCWWGPAZCJYMO-UHFFFAOYSA-N
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Description

Structural Elucidation and Nomenclature of 4,6-Dibromo-2-chloroanisole

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 1,5-dibromo-3-chloro-2-methoxybenzene is assigned based on the lowest possible numbering of the benzene ring, prioritizing the methoxy group at position 2, followed by chlorine at position 3 and bromine atoms at positions 1 and 5. This nomenclature adheres to Rule A-61 of the IUPAC Blue Book, which prioritizes substituents in the order of decreasing electronegativity (Br > Cl > OCH₃).

Isomeric diversity arises from varying halogen positions. For example:

  • 2,6-Dibromo-4-chloroanisole (CAS 50638-47-6) places bromine at positions 2 and 6, chlorine at 4, and methoxy at 1.
  • 4-Bromo-2-chloroanisole (CAS 3016537) is a mono-brominated analog.

Table 1 compares key structural features of this compound and its isomers:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol)
1,5-Dibromo-3-chloro-2-methoxybenzene Br:1,5; Cl:3; OCH₃:2 C₇H₅Br₂ClO 300.38
2,6-Dibromo-4-chloroanisole Br:2,6; Cl:4; OCH₃:1 C₇H₅Br₂ClO 300.37
4-Bromo-2-chloroanisole Br:4; Cl:2; OCH₃:1 C₇H₆BrClO 237.48

The positional arrangement significantly impacts physicochemical properties, such as dipole moments and solubility, due to differences in electronic effects and steric hindrance.

Molecular Geometry and Crystallographic Characterization

The molecular geometry of this compound is predicted to adopt a planar benzene ring with substituents inducing slight bond angle distortions. The methoxy group’s oxygen atom introduces a localized electron-donating effect, while bromine and chlorine atoms exert electron-withdrawing effects, creating regions of varied electron density.

Crystallographic data for this compound are not explicitly reported in the literature. However, studies on analogous halogenated anisoles, such as 2,6-dibromo-4-fluorothioanisole, reveal monoclinic or triclinic crystal systems with intermolecular halogen bonding. Computational modeling using density functional theory (DFT) could predict bond lengths and angles, such as:

  • C-Br bond: ~1.89 Å
  • C-Cl bond: ~1.73 Å
  • C-O bond: ~1.43 Å

Single-crystal X-ray diffraction remains the gold standard for precise structural determination, though its application to this compound awaits experimental validation.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Methoxy protons (-OCH₃): A singlet at δ 3.8–4.0 ppm due to the absence of neighboring protons.
    • Aromatic protons: Deshielded signals between δ 7.0–8.0 ppm. The remaining proton at position 4 (meta to Br and Cl) may appear as a doublet of doublets due to coupling with adjacent bromine nuclei.
  • ¹³C NMR :

    • Methoxy carbon: δ 55–60 ppm.
    • Aromatic carbons:
      • C-2 (OCH₃): δ 150–155 ppm.
      • C-1 and C-5 (Br-substituted): δ 125–130 ppm.
      • C-3 (Cl-substituted): δ 135–140 ppm.
Infrared (IR) Spectroscopy
  • C-O stretch (methoxy): 1250–1050 cm⁻¹.
  • C-Br stretch: 650–500 cm⁻¹.
  • C-Cl stretch: 750–550 cm⁻¹.
  • Aromatic C=C stretches: 1600–1450 cm⁻¹.
Mass Spectrometry (MS)
  • Molecular ion peak: m/z 300 (C₇H₅Br₂ClO⁺).
  • Isotopic pattern: Distinctive doublet for bromine (¹⁹Br: 50.69%, ⁸¹Br: 49.31%) at m/z 300 and 302.
  • Fragmentation pathways:
    • Loss of Br (m/z 221).
    • Loss of OCH₃ (m/z 265).

Properties

IUPAC Name

1,5-dibromo-3-chloro-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2ClO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCWWGPAZCJYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-2-chloroanisole can be synthesized through a multi-step process involving the bromination and chlorination of anisole. The typical synthetic route includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and chlorination steps .

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2-chloroanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

4,6-Dibromo-2-chloroanisole is often utilized as a substrate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis. The compound's halogen substituents make it an ideal candidate for coupling with organometallic reagents such as arylboronic acids. Research has demonstrated that the presence of bulky phosphine ligands can enhance the efficiency of these reactions, enabling the use of less reactive aryl chlorides under mild conditions .

Ligand Development

In addition to its role as a substrate, this compound has been studied for its potential to develop new ligands that can coordinate with palladium catalysts. These ligands can significantly improve catalytic activity and selectivity in various reactions involving aryl halides. Recent advancements in ligand design have shown promising results in increasing the reactivity of challenging substrates .

Environmental Analysis

Contaminant Detection

This compound is recognized for its presence as a contaminant in corks and wines. Studies have developed methods for assaying chlorophenols and chloroanisoles to monitor their levels in wine products. The compound's detection is crucial due to its potential impact on flavor and consumer health . The analytical methods employed often involve high-performance liquid chromatography (HPLC) coupled with mass spectrometry to ensure accurate quantification.

Impact on Wine Quality

The presence of this compound can lead to undesirable sensory characteristics in wines, often described as "cork taint." This phenomenon has prompted extensive research into mitigation strategies during wine production and storage to prevent contamination from cork materials .

Case Studies

Study Application Findings
Hayashi et al. (2010)Cross-Coupling ReactionsDemonstrated the effectiveness of this compound in Suzuki-Miyaura reactions with high yields when using palladium catalysts .
Oeno-One (2020)Environmental AnalysisDeveloped a method for simultaneous assay of chlorophenols and chloroanisoles, highlighting the significance of this compound as a contaminant in wines .
Innex Scientific (2024)Product AnalysisDetailed characterization of this compound's properties and potential applications in organic synthesis .

Mechanism of Action

The mechanism of action of 4,6-Dibromo-2-chloroanisole involves its ability to undergo substitution and coupling reactions. The presence of electron-withdrawing bromine and chlorine atoms makes the aromatic ring more reactive towards nucleophiles and catalysts, facilitating these reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2-chloroanisole is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly valuable in certain synthetic and research applications .

Biological Activity

4,6-Dibromo-2-chloroanisole (DBCA), with the chemical formula C7H5Br2ClO and CAS number 174913-39-4, is a halogenated aromatic compound that has garnered attention due to its biological activity and potential environmental implications. This article delves into the biological activity of DBCA, summarizing key research findings, case studies, and relevant data tables.

  • Molecular Weight : 300.38 g/mol
  • IUPAC Name : 1,5-dibromo-3-chloro-2-methoxybenzene
  • Structure : The compound features two bromine atoms and one chlorine atom attached to a methoxybenzene ring.

Antimicrobial Properties

Research indicates that DBCA exhibits significant antimicrobial activity. A study conducted by Nomiyama et al. (2018) evaluated various halogenated compounds, including DBCA, for their effectiveness against bacteria and fungi. The results demonstrated that DBCA inhibited the growth of several pathogenic strains, suggesting its potential as a biocide in agricultural applications .

Ecotoxicological Effects

DBCA's ecotoxicological profile has been assessed in several studies. For instance, a principal component analysis of bromoanisoles revealed that DBCA affects aquatic organisms, particularly in environments contaminated with halogenated compounds. The compound was shown to disrupt the endocrine systems of fish species, leading to reproductive and developmental issues .

Metabolic Pathways

The metabolism of DBCA has been studied in various organisms. In a comparative study on the degradation pathways of halogenated compounds, it was found that DBCA undergoes biotransformation via oxidation reactions facilitated by microbial communities in aquatic ecosystems. This transformation is crucial for understanding its environmental persistence and potential toxicity .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the effects of DBCA on fish populations in contaminated waters showed that exposure led to significant alterations in behavior and reproductive success. The research highlighted a correlation between increased concentrations of DBCA and reduced fertility rates in affected fish species .

Case Study 2: Agricultural Application

In agricultural settings, DBCA has been tested as a potential fungicide. Field trials indicated that crops treated with formulations containing DBCA exhibited improved resistance to fungal pathogens compared to untreated controls. However, concerns regarding its environmental impact necessitate further research into its long-term effects on soil microbiota and non-target species .

Data Table: Biological Activity Summary

Biological Activity Effect Reference
AntimicrobialInhibits growth of pathogenic bacteriaNomiyama et al.
EcotoxicologicalDisrupts endocrine systems in fishPrincipal Component Analysis
Metabolic PathwaysUndergoes microbial biotransformationComparative Study
Agricultural EfficacyImproves resistance to fungal pathogensField Trials

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